2-Bromoresorcinol
CAS No.: 6751-75-3
Cat. No.: VC1984478
Molecular Formula: C6H5BrO2
Molecular Weight: 189.01 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 6751-75-3 |
|---|---|
| Molecular Formula | C6H5BrO2 |
| Molecular Weight | 189.01 g/mol |
| IUPAC Name | 2-bromobenzene-1,3-diol |
| Standard InChI | InChI=1S/C6H5BrO2/c7-6-4(8)2-1-3-5(6)9/h1-3,8-9H |
| Standard InChI Key | UOLPZAPIFFZLMF-UHFFFAOYSA-N |
| SMILES | C1=CC(=C(C(=C1)O)Br)O |
| Canonical SMILES | C1=CC(=C(C(=C1)O)Br)O |
Introduction
Chemical Properties and Structural Characteristics
2-Bromoresorcinol, with the chemical formula C₆H₅BrO₂ and CAS number 6751-75-3, is characterized by its unique molecular structure and specific physicochemical properties that make it valuable for various applications.
Physicochemical Properties
The compound exhibits distinctive physical and chemical properties that are summarized in the following table:
| Property | Value |
|---|---|
| Molecular Formula | C₆H₅BrO₂ |
| Molecular Weight | 189.01 g/mol |
| Physical Appearance | White to yellow-orange crystalline powder |
| Melting Point | 99-103°C |
| Boiling Point | 235.3±20.0°C (760 Torr) |
| Density | 1.844±0.06 g/cm³ (20°C, 760 Torr) |
| Flash Point | 96.1±21.8°C |
| pKa | 7.91±0.10 (Predicted) |
| Solubility | Soluble in methanol |
| Storage Temperature | Refrigerated (0-10°C) |
2-Bromoresorcinol appears as a white to yellow-orange crystalline powder with a melting point ranging from 99 to 103°C . It is soluble in methanol and requires refrigerated storage conditions to maintain stability . The compound is sensitive to air and heat, necessitating storage under inert gas conditions to prevent degradation .
Structural Features
The molecular structure of 2-Bromoresorcinol consists of a resorcinol framework with a bromine atom at the 2-position. The compound is essentially planar and possesses normal geometrical parameters . The crystal packing is influenced by O-H...O and O-H...O/Br hydrogen bonds and pi-pi stacking interactions, resulting in a distinctive high-symmetry structure containing R(4)(4)(8) rings and helical C(2) chains .
This structural arrangement contributes to its reactivity pattern and makes it particularly useful for various synthetic applications. The bromine at the 2-position provides a reactive site for further functionalization, enabling its versatility in organic synthesis.
Synthesis Methods
Several methods have been developed for the synthesis of 2-Bromoresorcinol, with direct bromination of resorcinol being the most common approach.
Direct Bromination of Resorcinol
The primary method for synthesizing 2-Bromoresorcinol involves the direct bromination of resorcinol. This reaction typically utilizes bromine in an appropriate solvent under controlled conditions . The reaction proceeds via electrophilic aromatic substitution, with the hydroxyl groups directing the incoming bromine to the ortho position.
The synthetic route can be represented as follows:
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Resorcinol undergoes electrophilic aromatic substitution with bromine
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The hydroxyl groups direct the bromine to the ortho position
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The reaction conditions are controlled to favor mono-bromination over di- or poly-bromination
The reaction must be carefully controlled to minimize the formation of side products such as 4-bromoresorcinol or dibrominated derivatives .
Alternative Synthetic Approaches
Alternative approaches to synthesizing 2-Bromoresorcinol include:
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Metal-halogen exchange reactions followed by hydrolysis
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Directed ortho-metalation strategies
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Cross-coupling reactions using suitable precursors
Recent developments in synthetic methodology have focused on more environmentally friendly approaches, including the use of less toxic brominating agents and greener solvents .
Applications in Chemical Research and Industry
2-Bromoresorcinol has found applications across multiple disciplines, including pharmaceutical development, analytical chemistry, polymer science, and biochemical research.
Pharmaceutical Applications
In pharmaceutical research, 2-Bromoresorcinol serves as a key intermediate in the synthesis of various pharmaceuticals, particularly those with anti-inflammatory and antimicrobial properties . The compound's unique structural features allow for selective functionalization, making it valuable in medicinal chemistry for building complex molecular architectures.
One significant application is in the synthesis of furocoumarins, a class of compounds with photosensitizing and pharmacological properties. Specifically, 2-Bromoresorcinol has been used in the synthesis of psoralene and alkylpsoralenes, as described by Pardanani and Trivedi . This synthetic route involves the treatment of 2-iodomethyl-8-oxo-2,3-dihydro-8H-furo[2,3-h]benzopyran with sodium and ethanol to yield 2-methyl-8-oxo-8H-furo[2,3-h]-benzopyran .
Analytical Chemistry Applications
In analytical chemistry, 2-Bromoresorcinol serves as a reagent for detecting and quantifying phenolic compounds, making it valuable in environmental monitoring and quality control processes . Its spectral properties and reactivity patterns enable the development of selective analytical methods for complex sample matrices.
Materials Science and Polymer Chemistry
The compound acts as a modifier in the production of polymers, imparting improved thermal stability and mechanical properties to the resulting materials . This application is particularly relevant in the development of specialty polymers for demanding applications where conventional additives may be insufficient.
Research has demonstrated that incorporating 2-Bromoresorcinol into polymer formulations can enhance resistance to oxidative degradation and improve flame-retardant properties .
Synthesis of Resorcinarenes
One of the most significant applications of 2-Bromoresorcinol is in the synthesis of resorcinarenes, a class of macrocyclic compounds with applications in supramolecular chemistry. Resorcinarenes bearing bromine substituents on their extraannular positions can be directly prepared from 2-Bromoresorcinol with aldehydes through trifluoromethanesulfonic acid-catalyzed cyclocondensation .
This reaction is notable for its high stereoselectivity, with each reaction typically yielding a single stereoisomer. The main factors determining the product formation are the reversibility of the C-C bond formation and the differences in solubility among possible isomers .
Recent research has also demonstrated that hexafluoroisopropanol (HFIP) serves as an efficient solvent for synthesizing resorcin[n]arenes from 2-Bromoresorcinol in the presence of catalytic amounts of HCl at ambient temperature within minutes . This method leads to a variety of 2-substituted resorcin[n]arenes in a single synthetic step with isolated yields up to 98% .
Aryne Chemistry
2-Bromoresorcinol and related compounds have been investigated as precursors in benzyne chemistry. For instance, 2-bromophenylboronic esters have been used as benzyne precursors in transition-metal-catalyzed aryne chemistry . This approach offers advantages over conventional 2-(trimethylsilyl)phenyl triflate precursors, as the palladium catalyst itself initiates both benzyne formation and subsequent C-C bond-forming transformations .
| Supplier | Product Number | Package Size | Price | Purity |
|---|---|---|---|---|
| Sigma-Aldrich | 750778 | 5g | $98.40 | 95% |
| TCI Chemical | B5737 | 1g | $33.00 | >98.0% |
| TCI Chemical | B5737 | 5g | $132.00 | >98.0% |
| TRC | B693888 | 100mg | $45.00 | Not specified |
| TRC | B693888 | 5g | $165.00 | Not specified |
Prices are subject to change and may vary by region and currency .
Market Trends
The market for 2-Bromoresorcinol is influenced by factors such as:
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Increasing demand in pharmaceutical research and development
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Growing applications in polymer and materials science
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Expanding use in analytical chemistry
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Regional variations in manufacturing capabilities and regulatory frameworks
A comprehensive market research report from 2025 indicates ongoing analysis of global and regional markets for 2-Bromoresorcinol, covering Europe, Asia, North America, and other regions .
Reaction Chemistry and Mechanistic Insights
2-Bromoresorcinol exhibits distinctive reactivity patterns that make it valuable in organic synthesis.
Cyclocondensation Reactions
The cyclocondensation of 2-Bromoresorcinol with aldehydes in acetonitrile-CF₃SO₃H yields cyclic tetramers with high stereoselectivity . This reaction has been extensively studied, with particular focus on the formation of resorcinarenes.
Trifluoromethanesulfonic acid-catalyzed synthesis of resorcinarenes from 2-Bromoresorcinol and aldehydes represents a direct method for preparing macrocyclic compounds bearing bromine substituents on their extraannular positions . In each case, a single stereoisomer is isolated, with the product determination governed by the reversibility of C-C bond formation and differences in isomer solubility .
Benzyne Chemistry
Recent research has explored the use of 2-bromophenylboronic esters as benzyne precursors in palladium-catalyzed cyclotrimerization reactions . These studies have demonstrated that 2-bromo-phenylboronic esters are readily accessed in just two steps from inexpensive haloarene starting materials and offer advantages over conventional 2-(trimethylsilyl)phenyl triflate precursors in aryne chemistry .
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